UNC0638 - 1255580-76-7

UNC0638

Catalog Number: EVT-284898
CAS Number: 1255580-76-7
Molecular Formula: C30H47N5O2
Molecular Weight: 509.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

UNC0638 is a potent, selective, and cell-active small molecule inhibitor of histone methyltransferases (HMTs), primarily targeting G9a (EHMT2) and GLP (EHMT1). [, ] These enzymes catalyze the addition of methyl groups to lysine residues on histone tails, specifically at the 9th lysine residue of histone H3 (H3K9). [, , , ] This methylation event is associated with gene silencing and plays a crucial role in various biological processes, including cell differentiation, development, and disease pathogenesis. [, , , , ]

UNC0638's role in scientific research stems from its ability to inhibit G9a/GLP activity, making it a valuable tool for dissecting the biological functions of these enzymes and exploring their therapeutic potential in various diseases. [, , , , , ]

Future Directions
  • Clinical Translation for Hemoglobinopathies: Given the promising results in preclinical studies, translating UNC0638 or its derivatives into clinical trials for treating hemoglobinopathies is a major future direction. [, , , , , ]

  • Combination Therapies for Cancer: Exploring the efficacy of UNC0638 in combination with other anti-cancer agents, such as DNA methyltransferase inhibitors or targeted therapies, holds potential for improving treatment outcomes in various cancers. [, ]

  • Development of Novel Inhibitors: Developing more potent and selective G9a/GLP inhibitors with improved pharmacological properties, based on the structure-activity relationship of UNC0638, is an active area of research. []

BIX01294

  • Compound Description: BIX01294 is a diazepin-quinazolin-amine derivative that acts as a selective inhibitor of the histone methyltransferases G9a and GLP (EHMT1/2) [, , ]. Similar to UNC0638, it has been investigated for its potential in treating hematological malignancies and neuropathic pain by modulating gene expression through epigenetic mechanisms.
  • Relevance: Both BIX01294 and UNC0638 target G9a and GLP, leading to reduced H3K9me2 levels and affecting downstream gene expression [, , ]. While both compounds exhibit similar biological effects, they differ in their chemical structures. BIX01294 is structurally distinct from UNC0638, belonging to a different chemical class.

EPZ035544

  • Compound Description: EPZ035544 is a potent, selective, and orally bioavailable small-molecule inhibitor of EHMT1/2 []. It has shown promising results in preclinical studies for inducing fetal hemoglobin (HbF) expression, making it a potential therapeutic candidate for treating β-hemoglobinopathies like sickle cell disease and β-thalassemia.

MS8535 (Compound 18)

  • Compound Description: MS8535 is a selective small-molecule inhibitor of SPIN1, a methyl-lysine reader protein []. It exhibits high selectivity for SPIN1 over a panel of epigenetic targets, including G9a/GLP, and effectively disrupts the interaction between SPIN1 and H3 in cellular contexts.

Entinostat

  • Compound Description: Entinostat is a histone deacetylase (HDAC) inhibitor []. It inhibits the removal of acetyl groups from histone proteins, leading to increased gene expression. Entinostat is being explored as a potential treatment for various cancers.
  • Relevance: Entinostat complements the action of UNC0638. When combined, they enhance γ-globin expression in primary human adult erythroid cells. This suggests that combining EHMT1/2 inhibition with HDAC inhibition could be a synergistic approach for treating diseases like sickle cell disease [].

Decitabine (5-aza-2'-deoxycytidine)

  • Compound Description: Decitabine, also known as 5-aza-2'-deoxycytidine (5-aza-CdR), is a DNA methyltransferase inhibitor [, , ]. It incorporates into DNA and inhibits DNA methylation, leading to the reactivation of silenced genes. Decitabine is used clinically for treating certain blood cancers.
  • Relevance: Similar to its combination with Entinostat, Decitabine works synergistically with UNC0638 to enhance γ-globin expression in primary human adult erythroid cells [, ]. This suggests that targeting both DNA and histone methylation could be an effective strategy for increasing HbF levels in diseases like sickle cell disease.

Hydroxyurea (HU)

  • Compound Description: Hydroxyurea (HU) is the current standard-of-care drug for sickle cell disease (SCD) [, ]. It is known to induce fetal hemoglobin (HbF), which can alleviate the symptoms of SCD.

Pomalidomide

  • Compound Description: Pomalidomide is an immunomodulatory drug with potential for treating multiple myeloma [, ]. Recent studies have also shown that it can induce HbF production.
Overview

UNC0638 is a selective chemical probe designed to inhibit the G9a and GLP (G9a-like protein) methyltransferases. These enzymes are responsible for the mono- and dimethylation of lysine 9 on histone 3 (H3K9), a modification that plays a crucial role in gene regulation and chromatin structure. UNC0638 has garnered attention for its potential applications in cancer research, particularly in the context of triple-negative breast cancer, where it has been shown to suppress cell migration and invasion without cytotoxic effects .

Source

The compound was developed through a collaborative effort involving various research institutions, with significant contributions from studies focusing on lysine methyltransferase inhibitors. The synthesis of UNC0638 was reported by Vedadi et al. in 2011 as part of a broader initiative to explore selective inhibitors of histone methyltransferases .

Classification

UNC0638 is classified as a small molecule inhibitor that targets specific methyltransferases involved in histone modification. Its chemical structure allows it to selectively inhibit G9a and GLP, making it a valuable tool for studying the biological roles of these enzymes in epigenetic regulation .

Synthesis Analysis

Methods

The synthesis of UNC0638 involves several key steps that utilize established organic chemistry techniques. The process begins with the acylation of an intermediate compound with cyclohexanoyl chloride, followed by oxidative cyclization to form a chloroquinazoline derivative. This is then condensed with an amine to yield the final product through a series of reactions including debenzylation and phenolic elongation under Mitsunobu conditions .

Technical Details

Molecular Structure Analysis

Structure

The molecular formula of UNC0638 is C₁₈H₁₈ClN₃O, and its structure features a quinazoline core that is essential for its interaction with target enzymes. The compound exhibits specific functional groups that enhance its binding affinity and selectivity towards G9a and GLP.

Data

  • Molecular Weight: Approximately 329.81 g/mol.
  • Structural Features: Includes a chlorinated quinazoline moiety and an amine group which are crucial for its biological activity .
Chemical Reactions Analysis

Reactions

UNC0638 acts primarily by inhibiting the methyltransferase activity of G9a and GLP. This inhibition leads to decreased levels of dimethylation at H3K9, which is associated with transcriptional repression.

Technical Details

  1. Inhibition Mechanism: UNC0638 competes with substrate binding at the active site of G9a/GLP, effectively blocking their catalytic activity.
  2. IC50 Values: The compound demonstrates potent inhibitory effects with IC50 values reported at less than 15 nM for G9a and approximately 19 nM for GLP, indicating high selectivity .
Mechanism of Action

UNC0638 functions by inhibiting the enzymatic activity of G9a and GLP, which are responsible for adding methyl groups to histones. This modification alters chromatin structure and gene expression patterns.

Process

  1. Binding: UNC0638 binds to the active site of G9a/GLP, preventing substrate access.
  2. Resulting Effect: Inhibition leads to decreased H3K9 dimethylation levels, which can reactivate silenced genes involved in tumor suppression or other critical pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Highly soluble in DMSO (>10 mM), facilitating its use in various biological assays.
  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures for long-term use.

Chemical Properties

  • pH Stability: Maintains stability across a range of pH levels typically encountered in biological systems.
  • Reactivity: Reacts selectively with target enzymes without significant off-target effects noted in preliminary studies .
Applications

UNC0638 has significant potential applications in scientific research, particularly in:

  • Cancer Research: Used as a tool to study the role of histone methylation in cancer progression, specifically in triple-negative breast cancer models where it inhibits cell migration and invasion .
  • Epigenetics Studies: Serves as a probe to investigate the epigenetic regulation mechanisms mediated by G9a and GLP.
  • Therapeutic Development: Potentially useful in developing treatments for conditions associated with aberrant histone methylation patterns, such as Prader-Willi syndrome where it may help unsilence candidate genes .

Properties

CAS Number

1255580-76-7

Product Name

UNC0638

IUPAC Name

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine

Molecular Formula

C30H47N5O2

Molecular Weight

509.7 g/mol

InChI

InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33)

InChI Key

QOECJCJVIMVJGX-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

UNC0638, UNC-0638, UNC 0638

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.